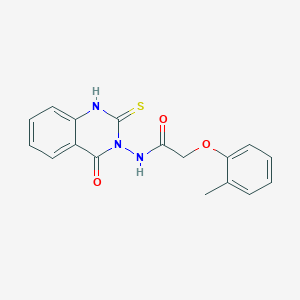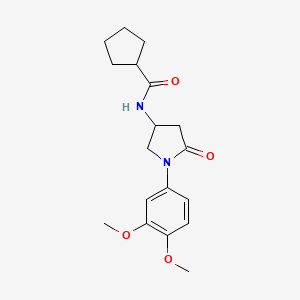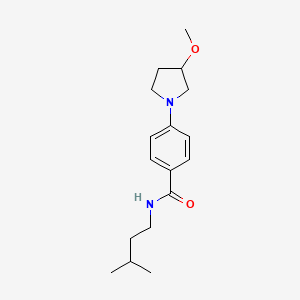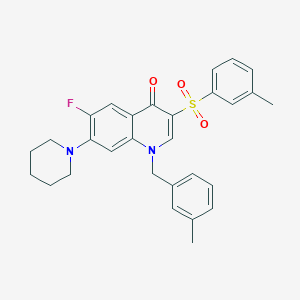
(4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H24FN3O and its molecular weight is 377.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzymatic Remediation of Organic Pollutants
An enzymatic approach using redox mediators has attracted significant interest for the degradation of recalcitrant organic pollutants in wastewater. Compounds with structures similar to the mentioned chemical have been explored for their potential in enhancing the efficiency of pollutant degradation. These studies emphasize the role of specific enzymes and redox mediators in breaking down tough compounds, suggesting a potential application area for similar complex organic molecules in environmental cleanup efforts (Husain & Husain, 2007).
Pharmacological Significance of Isoquinoline Derivatives
Isoquinoline, which shares structural features with the compound , has been extensively studied for its biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumor activities, among others. The review on isoquinoline derivatives highlights their significant role in modern therapeutics and the ongoing efforts to harness these compounds for pharmacotherapeutic applications (Danao et al., 2021).
Potential in CNS Drug Synthesis
Research into functional chemical groups that could lead to the synthesis of novel Central Nervous System (CNS) acting drugs has identified certain heterocycles as promising leads. The study suggests that compounds with specific functional groups, similar to the mentioned chemical, could be explored further for their potential effects ranging from depression to convulsion, indicating a significant area of research for CNS drug development (Saganuwan, 2017).
Advanced Oxidation Processes for Drug Degradation
The study on the degradation of acetaminophen by advanced oxidation processes (AOPs) discusses the generation of various by-products and their biotoxicity, shedding light on the complexities involved in the environmental degradation of pharmaceuticals. This research area might benefit from the study of similar complex compounds to understand their behavior and degradation pathways in AOPs (Qutob et al., 2022).
Propriétés
IUPAC Name |
[4-[(4-ethylphenyl)methylamino]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-2-16-5-7-17(8-6-16)14-26-22-19-13-18(24)9-10-21(19)25-15-20(22)23(28)27-11-3-4-12-27/h5-10,13,15H,2-4,11-12,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYCHEZTMKZXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2476014.png)
![5-(4-isopropylphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2476015.png)
![3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2476019.png)
![3-(4-(Tert-butyl)phenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2476020.png)




![N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2476030.png)

![1-Bromobicyclo[3.3.1]nonan-3-one](/img/structure/B2476032.png)
